molecular formula C9H18N2O3 B3024038 (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester CAS No. 91419-46-4

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester

Cat. No.: B3024038
CAS No.: 91419-46-4
M. Wt: 202.25 g/mol
InChI Key: JDLJEEHPJMRSIG-UHFFFAOYSA-N
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Description

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is characterized by the presence of a tert-butyl ester group, which provides steric hindrance and enhances the stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-aminopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The carbamate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) are used.

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.

Major Products Formed

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Substitution: Substituted carbamates.

    Oxidation and Reduction: Oxidized or reduced derivatives of the compound.

Scientific Research Applications

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group provides steric hindrance, which prevents unwanted reactions at the amine site. The compound can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amine.

Comparison with Similar Compounds

Similar Compounds

  • (3-Carbamoyl-propyl)-carbamic acid methyl ester
  • (3-Carbamoyl-propyl)-carbamic acid ethyl ester
  • (3-Carbamoyl-propyl)-carbamic acid isopropyl ester

Uniqueness

(3-Carbamoyl-propyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and steric hindrance compared to other esters. This makes it particularly useful as a protecting group in organic synthesis, where stability and ease of removal are crucial.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-5-7(10)12/h4-6H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLJEEHPJMRSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635139
Record name tert-Butyl (4-amino-4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-46-4
Record name tert-Butyl (4-amino-4-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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